molecular formula C24H21ClN4O2S B2557428 3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 681269-79-4

3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2557428
CAS No.: 681269-79-4
M. Wt: 464.97
InChI Key: CHVJKHVFBDJFSR-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a heterocyclic molecule featuring a thieno-pyrazol core fused with an isoxazole-carboxamide moiety. Its structure includes a 2-chlorophenyl group at position 3 of the isoxazole ring and a 3,4-dimethylphenyl substituent on the pyrazole ring.

Crystallographic refinement of this compound and analogs likely employs programs like SHELXL for small-molecule structure determination, as noted in the widespread use of SHELX software in crystallography . Structural visualization tools such as WinGX and ORTEP may further aid in analyzing bond geometries and intermolecular interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-13-8-9-16(10-14(13)2)29-23(18-11-32-12-20(18)27-29)26-24(30)21-15(3)31-28-22(21)17-6-4-5-7-19(17)25/h4-10H,11-12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVJKHVFBDJFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a member of a class of thieno[3,4-c]pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antioxidant and its effects on various biological systems.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-c]pyrazole core, which is known for its pharmacological potential. The presence of the chlorophenyl and dimethylphenyl substituents enhances its biological profile.

Antioxidant Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, a study assessing the effects of synthesized thieno[3,4-c]pyrazole compounds on erythrocytes demonstrated their ability to mitigate oxidative damage caused by toxins such as 4-nonylphenol in fish models. The results showed a marked reduction in altered erythrocyte morphology when treated with these compounds compared to control groups exposed to the toxin alone:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16
Thieno Compound C28.3 ± 2.04
Thieno Compound D3.7 ± 0.37
Thieno Compound E29.1 ± 3.05

This data indicates that certain derivatives can effectively prevent oxidative stress in erythrocytes, suggesting their potential application in mitigating oxidative damage in aquatic species .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that derivatives containing the thieno[3,4-c]pyrazole structure can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, one study highlighted that specific derivatives significantly increased levels of caspase-3 in MCF-7 breast cancer cells:

CompoundCaspase-3 Levels (pg/mL)
Control503.00 ± 4
Compound A543.50 ± 4
Compound B469.50 ± 5

These findings suggest that the compound may exert anticancer effects by promoting programmed cell death in malignant cells .

Study on Antioxidant Mechanism

A notable study involved the synthesis and biological evaluation of various thieno[3,4-c]pyrazole compounds as antioxidants against environmental toxins in fish models. The research demonstrated that these compounds not only reduced oxidative damage but also improved overall health parameters in treated fish compared to controls .

Cancer Cell Line Studies

In another investigation focusing on breast cancer cell lines, researchers observed that specific thieno[3,4-c]pyrazole derivatives exhibited significant cytotoxicity and induced apoptosis through caspase pathway activation. These results indicate a promising avenue for developing new anticancer therapies based on this chemical scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified from derivatives listed in specialty chemical catalogs (e.g., ). Key differences lie in substituent patterns on the phenyl, pyrazole, and isoxazole rings, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Comparison of Target Compound and Analogs

Compound Name Phenyl Substituents Pyrazole/Thieno Substituents Isoxazole Substituents Notable Features
Target Compound 2-chlorophenyl, 3,4-dimethylphenyl Thieno[3,4-c]pyrazol 5-methyl Balanced lipophilicity and steric bulk
2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl...)-phenyl)tetradecanamide 3-tert-butyl-4-hydroxyphenoxy 3,4-dimethoxyphenyl diazenyl Absent High molecular weight; polar diazenyl group
2-(3-tert-butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-naphthalen-1-yldiazenyl...)-phenyl)tetradecanamide Naphthalen-1-yldiazenyl Trichlorophenyl Absent Extended aromatic system; potential π-stacking

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and methylisoxazole groups enhance lipophilicity compared to analogs with polar diazenyl or hydroxyphenoxy groups. This may improve membrane permeability .

Structural Stability: The thieno-pyrazol core in the target compound may confer greater conformational rigidity than non-fused pyrazole derivatives, as inferred from crystallographic refinement practices using SHELXL .

Spectroscopic Signatures :

  • NMR studies on similar compounds () suggest that substituents in regions analogous to the target’s chlorophenyl and dimethylphenyl groups would alter chemical shifts in specific spectral regions (e.g., 29–36 ppm for aromatic protons), aiding structural elucidation .

Research Findings and Implications

  • Synthetic Challenges : Multi-step synthesis is typical for such complex heterocycles, as implied by methodologies in plant-derived biomolecule studies (). The target compound’s regioselective functionalization likely requires advanced coupling strategies .
  • Bioactivity Potential: While direct data are unavailable, the compound’s structural features align with kinase inhibitors (e.g., isoxazole carboxamides in EGFR inhibitors). Its methyl and chloro groups may reduce metabolic degradation compared to hydroxylated analogs .

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